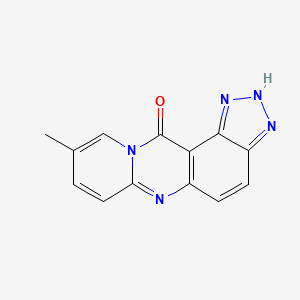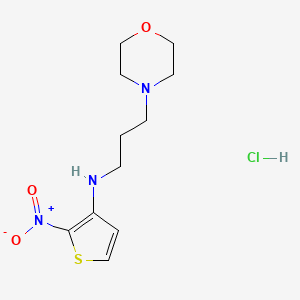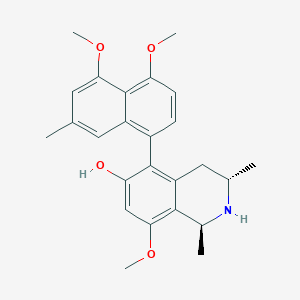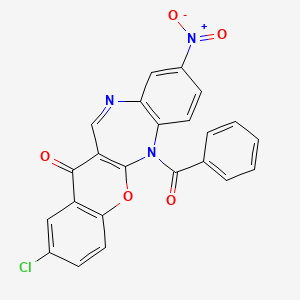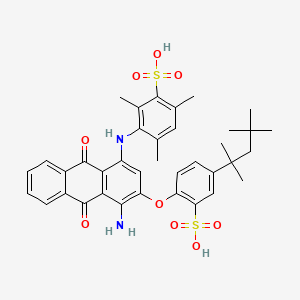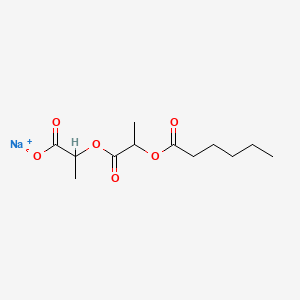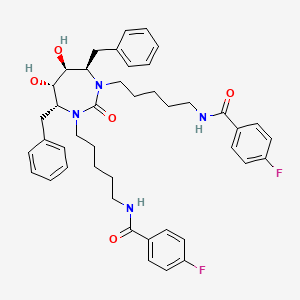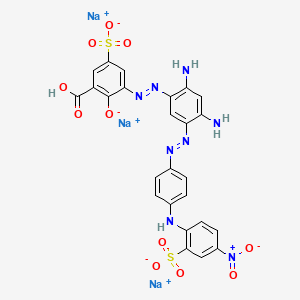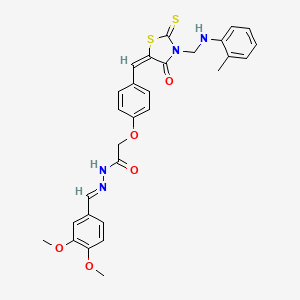
Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that includes a thiazolidinylidene ring, a phenoxy group, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinylidene intermediate. This intermediate is then reacted with a phenoxy derivative and a hydrazide to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazolidinylidene ring or other functional groups.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinylidene ring and hydrazide moiety are believed to play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved are still under investigation, but studies suggest that the compound can interfere with cellular processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidinylidene derivatives and phenoxy hydrazides. These compounds share structural features and may exhibit similar reactivity and applications .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique properties and reactivity. This makes it a valuable target for research in various fields, as it may offer advantages over other similar compounds in terms of efficacy, stability, or specificity .
Propriétés
Numéro CAS |
139207-43-5 |
|---|---|
Formule moléculaire |
C29H28N4O5S2 |
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C29H28N4O5S2/c1-19-6-4-5-7-23(19)30-18-33-28(35)26(40-29(33)39)15-20-8-11-22(12-9-20)38-17-27(34)32-31-16-21-10-13-24(36-2)25(14-21)37-3/h4-16,30H,17-18H2,1-3H3,(H,32,34)/b26-15+,31-16+ |
Clé InChI |
ZUTDCJXGHUXSIQ-GNKBDSHPSA-N |
SMILES isomérique |
CC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC)/SC2=S |
SMILES canonique |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC(=C(C=C4)OC)OC)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


